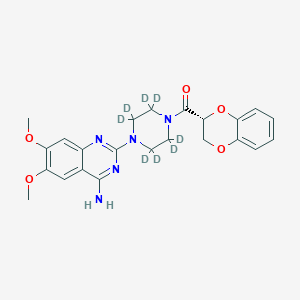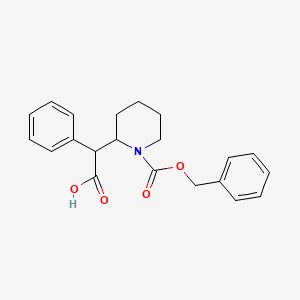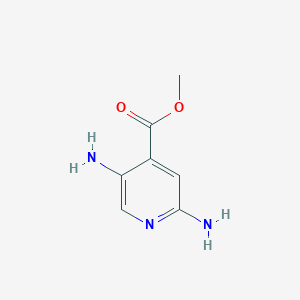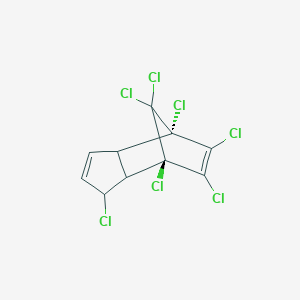
Heptachlor 10 microg/mL in Cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptachlor is an organochlorine compound with the molecular formula C10H5Cl7. It is primarily used as an insecticide and is known for its effectiveness against termites, ants, and other soil insects. Heptachlor is a persistent organic pollutant and has been classified as a possible human carcinogen by the International Agency for Research on Cancer . The compound is often provided in a solution form, such as 1000 micrograms per milliliter in acetone, for use in various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptachlor is synthesized from hexachlorocyclopentadiene and cyclopentadiene through a Diels-Alder reaction. The reaction involves the following steps:
Formation of Hexachlorocyclopentadiene: Chlorination of cyclopentadiene to form hexachlorocyclopentadiene.
Diels-Alder Reaction: Hexachlorocyclopentadiene reacts with cyclopentadiene to form heptachlor.
Industrial Production Methods: Industrial production of heptachlor involves large-scale chlorination and Diels-Alder reactions under controlled conditions. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Heptachlor undergoes oxidation to form heptachlor epoxide, a more toxic and persistent metabolite.
Reduction: Reduction reactions of heptachlor are less common but can occur under specific conditions.
Substitution: Heptachlor can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions can react with heptachlor in basic conditions.
Major Products:
Oxidation: Heptachlor epoxide.
Reduction: Various reduced chlorinated products.
Substitution: Substituted chlorinated compounds.
Aplicaciones Científicas De Investigación
Heptachlor has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organochlorine pesticides in environmental samples.
Biology: Studied for its effects on various biological systems, including its role as an endocrine disruptor.
Medicine: Research on its potential carcinogenic effects and its impact on human health.
Industry: Used in the formulation of insecticides and for pest control in agriculture
Mecanismo De Acción
Heptachlor exerts its effects primarily through its action on the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting the normal function of GABA, an inhibitory neurotransmitter. This leads to uncontrolled neuronal firing, resulting in paralysis and death of the insect. In mammals, heptachlor can also affect the nervous system and has been shown to induce oxidative stress and disrupt endocrine function .
Comparación Con Compuestos Similares
Chlordane: Another organochlorine pesticide with similar structure and uses.
Aldrin: A related compound used as an insecticide.
Dieldrin: A metabolite of aldrin with similar properties.
Comparison: Heptachlor is unique in its high persistence and bioaccumulation potential. Compared to chlordane, heptachlor is more toxic and has a higher tendency to form epoxides. Aldrin and dieldrin are also persistent organic pollutants but differ in their specific uses and environmental behavior .
Propiedades
Fórmula molecular |
C10H5Cl7 |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
(1S,7R)-1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H/t3?,4?,5?,8-,9+/m0/s1 |
Clave InChI |
FRCCEHPWNOQAEU-ACYKITACSA-N |
SMILES isomérico |
C1=CC(C2C1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


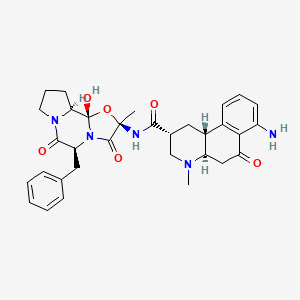
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
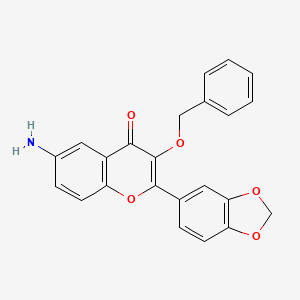
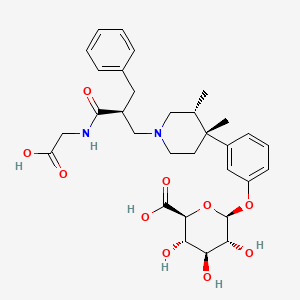
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)

![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)
